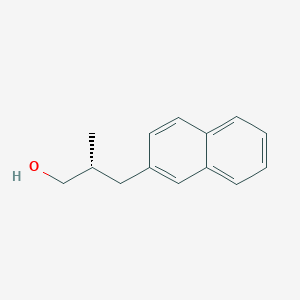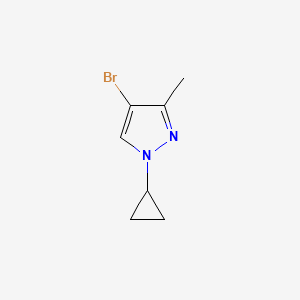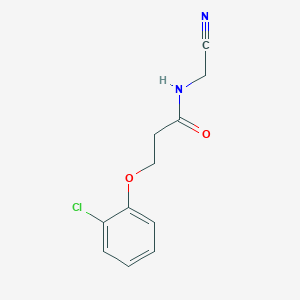
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide, also known as clofibric acid, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of fibric acid, which is commonly used in the treatment of dyslipidemia. In
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of environmental science. Clofibric acid is a common contaminant in wastewater and has been shown to have adverse effects on aquatic organisms. Researchers are studying the effectiveness of various treatment methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater.
Another potential application of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of biotechnology. Clofibric acid has been shown to induce the expression of peroxisome proliferator-activated receptors (PPARs) in certain cell types. PPARs are important regulators of lipid metabolism and have been implicated in the development of various diseases such as diabetes and obesity. Researchers are studying the potential therapeutic benefits of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid and other PPAR agonists in the treatment of these diseases.
Wirkmechanismus
Clofibric acid is a PPAR agonist, which means that it binds to and activates PPARs. PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism. Activation of PPARs by 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in fatty acid synthesis. This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemische Und Physiologische Effekte
Clofibric acid has been shown to have a number of biochemical and physiological effects. One of the most well-documented effects of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is its ability to decrease plasma triglyceride levels and increase HDL cholesterol levels. This effect is thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
In addition to its effects on lipid metabolism, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid has also been shown to have anti-inflammatory and antioxidant effects. These effects are thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of PPAR activation on various biological processes.
One limitation of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is that it is a relatively non-specific PPAR agonist. This means that it can activate multiple PPAR isoforms, which can make it difficult to determine the specific effects of PPAR activation on a particular biological process.
Zukünftige Richtungen
There are a number of future directions for research on 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid. One area of research is the development of more specific PPAR agonists that target individual PPAR isoforms. This could lead to the development of more effective therapies for diseases such as diabetes and obesity.
Another area of research is the development of more effective methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater. This could help to mitigate the environmental impact of this compound and protect aquatic organisms from its adverse effects.
Conclusion:
In conclusion, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is a well-studied compound with a known mechanism of action and a number of potential applications in various scientific fields. Its ability to activate PPARs makes it a useful tool for studying the effects of PPAR activation on various biological processes. However, its non-specificity as a PPAR agonist and its presence as a contaminant in wastewater are limitations that need to be addressed in future research.
Synthesemethoden
The synthesis of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid can be achieved through the reaction of 2-chlorophenol with cyanomethyl propane nitrile. This reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-9-3-1-2-4-10(9)16-8-5-11(15)14-7-6-13/h1-4H,5,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJKGSFDXWDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
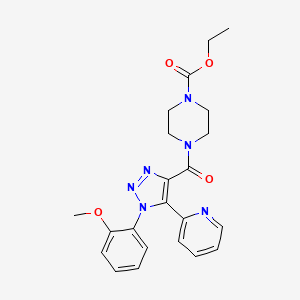
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
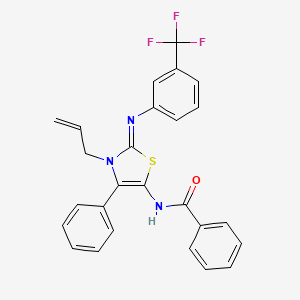
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

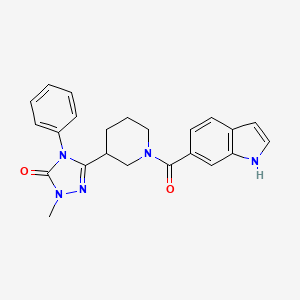
![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)
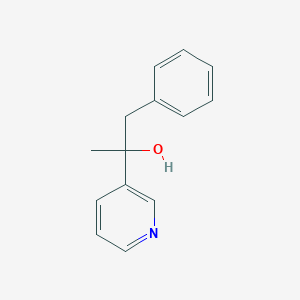
![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)
